molecular formula C6H6N4S B073645 Purine-6(1H)-thione, 8-methyl- CAS No. 1126-23-4

Purine-6(1H)-thione, 8-methyl-

Cat. No.: B073645
CAS No.: 1126-23-4
M. Wt: 166.21 g/mol
InChI Key: VIVHKHHYZLMJQH-UHFFFAOYSA-N
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Description

Purine-6(1H)-thione, 8-methyl-: is a derivative of purine, a heterocyclic aromatic organic compound. Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA. This specific compound, with a thione group at the 6-position and a methyl group at the 8-position, has unique properties that make it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Purine-6(1H)-thione, 8-methyl- typically begins with commercially available purine derivatives.

    Methylation: The methyl group at the 8-position can be introduced using methylating agents like methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory procedures, ensuring the availability of high-purity starting materials, and optimizing reaction conditions for maximum yield and purity. This might include the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Purine-6(1H)-thione, 8-methyl- can undergo oxidation reactions, where the thione group is converted to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The thione group can participate in nucleophilic substitution reactions, leading to the formation of different substituted purines.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various reduced purine derivatives.

    Substitution: Substituted purines with different functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: Purine-6(1H)-thione, 8-methyl- can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.

Biology:

    Enzyme Inhibition: The compound can inhibit certain enzymes, making it useful in studying enzyme mechanisms and developing enzyme inhibitors.

Medicine:

    Drug Development: Due to its structural similarity to nucleic acid components, it can be used in the design of antiviral and anticancer drugs.

Industry:

    Material Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Interaction: Purine-6(1H)-thione, 8-methyl- can interact with enzymes involved in nucleic acid metabolism, inhibiting their activity.

Comparison with Similar Compounds

    Purine-6(1H)-thione: Lacks the methyl group at the 8-position.

    8-Methylpurine: Lacks the thione group at the 6-position.

    6-Chloropurine: Has a chlorine atom instead of a thione group at the 6-position.

Uniqueness:

    Purine-6(1H)-thione, 8-methyl-:

Properties

IUPAC Name

8-methyl-3,7-dihydropurine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4S/c1-3-9-4-5(10-3)7-2-8-6(4)11/h2H,1H3,(H2,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVHKHHYZLMJQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C(=S)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390754
Record name Purine-6(1H)-thione, 8-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126-23-4
Record name 8-Methyl-6-thiopurine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22741
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Purine-6(1H)-thione, 8-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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